molecular formula C16H15N3O2 B7527283 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one

1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one

Cat. No. B7527283
M. Wt: 281.31 g/mol
InChI Key: QCEDACBLIYOFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. DMPO is a heterocyclic compound that belongs to the family of pyridine derivatives and has a molecular formula of C16H14N4O.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is not fully understood, but it is believed to be related to its antioxidant properties. 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one may also inhibit the expression of pro-inflammatory cytokines and enzymes, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines and enzymes. In vivo studies have shown that 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one can reduce oxidative stress and inflammation in animal models of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, which makes it a safe and cost-effective compound to use in various experiments. However, 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has some limitations, including its limited solubility in water and its instability under certain conditions. These limitations may affect its use in certain experiments and may require additional modifications to improve its stability and solubility.

Future Directions

There are several future directions for research on 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one. One potential direction is to further investigate its potential applications in medicine, including its use as a therapeutic agent for the treatment of various diseases. Another potential direction is to explore its potential applications in agriculture, including its use as a plant growth regulator and pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one and its biochemical and physiological effects, which may lead to the development of more effective and targeted therapies.

Synthesis Methods

1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one can be synthesized through a multi-step reaction process involving the condensation of 2,5-dimethylbenzaldehyde with hydrazine hydrate to form 2,5-dimethylbenzaldehyde hydrazone. The resulting hydrazone is then reacted with ethyl acetoacetate in the presence of acetic acid to form 1-(2,5-dimethylphenyl)-3-oxo-1,3-dihydro-2H-pyrazole-4-carboxylic acid ethyl ester. The final step involves the cyclization of the ethyl ester with phosphoryl chloride and sodium azide to form 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been studied for its potential applications in various fields of scientific research. In the field of medicine, 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In the field of agriculture, 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has been studied for its potential use as a plant growth regulator and as a pesticide. 1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one has also been studied for its potential applications in material science, including its use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-3-4-12(2)14(7-11)9-19-8-13(5-6-15(19)20)16-18-17-10-21-16/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEDACBLIYOFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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